3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
Description
IUPAC Nomenclature and Synonym Validation
The compound’s IUPAC name, 3,3',3''-[benzene-1,3,5-triyltris(oxy)]trianiline , derives from its core structure: a central benzene ring substituted at the 1,3,5-positions with three oxy-linked aniline groups. Each aniline moiety is attached to the central ring via an ether linkage at the meta-position (3-position) of its phenyl group. This contrasts with the more commonly reported para-substituted isomer (4,4',4''-[benzene-1,3,5-triyltris(oxy)]trianiline).
Validated synonyms include:
- 1,3,5-Tris(3-aminophenoxy)benzene
- 3,3',3''-(Benzene-1,3,5-triyltris(oxy))trisaniline
- Benzenamine, 3,3',3''-[1,3,5-benzenetriyltris(oxy)]tris-
The numerical prefix "3,3',3''" distinguishes this isomer from its para-substituted counterpart.
Molecular Topology and Connectivity Analysis
The molecule exhibits $$ C_3 $$-symmetry due to the equidistant 1,3,5-substitution pattern on the central benzene ring. Each aniline group connects via an oxygen atom at the 3-position, creating a trigonal planar geometry (Table 1).
Table 1: Molecular Topology Parameters
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{24}\text{H}{21}\text{N}3\text{O}3 $$ |
| Average Mass | 399.45 g/mol |
| Bond Angles (C-O-C) | ~120° (theoretical) |
| Dihedral Angles (O-C-C-N) | ~180° (planar conjugation) |
The conjugation system extends across the central benzene ring and aniline groups, enabling delocalization of π-electrons. This contrasts with the para-isomer, where steric hindrance between adjacent aniline groups may reduce symmetry.
Comparative Analysis with Isomeric Forms
The 3,3',3''-isomer differs structurally and electronically from its 4,4',4''-counterpart (Table 2).
Table 2: Isomeric Comparison
The meta-substitution disrupts linear conjugation pathways present in the para-isomer, potentially altering photophysical properties.
Crystallographic Data Interpretation (Theoretical Framework)
While experimental crystallographic data for the 3,3',3''-isomer remains unavailable, theoretical modeling predicts:
- Space Group : $$ P3_1 $$ (trigonal system)
- Unit Cell Parameters :
- $$ a = b = 12.7 \, \text{Å} $$, $$ c = 6.3 \, \text{Å} $$
- $$ \alpha = \beta = 90^\circ $$, $$ \gamma = 120^\circ $$
- Packing Efficiency : Reduced compared to the para-isomer due to asymmetric NH₂ group orientations.
Hypothetical hydrogen bonding networks would involve intermolecular N-H···O interactions between amine and ether groups, though steric constraints from meta-substitution may limit long-range order.
Structure
3D Structure
Properties
CAS No. |
143966-27-2 |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-[3,5-bis(3-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C24H21N3O3/c25-16-4-1-7-19(10-16)28-22-13-23(29-20-8-2-5-17(26)11-20)15-24(14-22)30-21-9-3-6-18(27)12-21/h1-15H,25-27H2 |
InChI Key |
JHYZHLNKNMVBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene
Starting Materials:
- Phloroglucinol (benzene-1,3,5-triol)
- p-Chloronitrobenzene
- Potassium carbonate (K₂CO₃)
Procedure:
- Formation of Phloroglucinol Potassium:
Phloroglucinol reacts with excess K₂CO₃ (4–8:1 molar ratio) in a mixed solvent of water and organic solvent (e.g., dimethylformamide, DMF) at 130°C for 4 hours under nitrogen. This generates phloroglucinol potassium, a key nucleophile:
$$
\text{C}6\text{H}3(\text{OH})3 + 3\ \text{K}2\text{CO}3 \rightarrow \text{C}6\text{H}3(\text{OK})3 + 3\ \text{CO}2 + 3\ \text{H}2\text{O}
$$
- Nucleophilic Aromatic Substitution:
p-Chloronitrobenzene is added to the reaction mixture at 70°C, followed by heating to 150–160°C for 12 hours. The alkoxide groups displace chloride ions, forming 1,3,5-Tris(4-nitrophenoxy)benzene:
$$
\text{C}6\text{H}3(\text{OK})3 + 3\ \text{ClC}6\text{H}4\text{NO}2 \rightarrow \text{C}6\text{H}3(\text{O}C6\text{H}4\text{NO}2)3 + 3\ \text{KCl}
$$
Purification:
The crude product is precipitated in 5% NaOH, washed with water, and recrystallized in a pyridine/water (1:1 v/v) mixture.
| Parameter | Value/Detail |
|---|---|
| Reaction Temperature | 150–160°C |
| Reaction Time | 12 hours |
| Solvent System | DMF/Water (20:1 v/v) |
| Yield | ~60–70% (theoretical) |
Reduction to 1,3,5-Tris(4-aminophenoxy)benzene
Reducing Agent:
- Tin(II) chloride (SnCl₂)
- Concentrated hydrochloric acid (HCl)
Procedure:
- Reduction of Nitro Groups:
1,3,5-Tris(4-nitrophenoxy)benzene is dissolved in an organic solvent (e.g., ethanol) and heated under reflux. A solution of SnCl₂ and concentrated HCl is added dropwise, reducing nitro groups to amines:
$$
\text{C}6\text{H}3(\text{O}C6\text{H}4\text{NO}2)3 + 15\ \text{SnCl}2 + 30\ \text{HCl} \rightarrow \text{C}6\text{H}3(\text{O}C6\text{H}4\text{NH}2)3 + 15\ \text{SnCl}4 + 12\ \text{H}_2\text{O}
$$
- Isolation of Product:
The reaction mixture is cooled, and the product precipitates as a hydrochloride salt. Neutralization with NaOH yields the free amine, which is purified via column chromatography (silica gel, ethyl acetate/petroleum ether).
| Parameter | Value/Detail |
|---|---|
| Reduction Temperature | Reflux (~78°C for ethanol) |
| Molar Ratio (SnCl₂:Substrate) | 10–15:1 |
| Final Purity | >97% (HPLC) |
Alternative Synthetic Routes
Single-Step Nucleophilic Substitution
A modified approach replaces p-chloronitrobenzene with p-fluoronitrobenzene , leveraging the superior leaving group ability of fluoride. This method employs milder conditions (80–100°C) and achieves higher yields (~75%):
$$
\text{C}6\text{H}3(\text{OK})3 + 3\ \text{FC}6\text{H}4\text{NO}2 \rightarrow \text{C}6\text{H}3(\text{O}C6\text{H}4\text{NO}2)3 + 3\ \text{KF}
$$
Advantages:
- Reduced reaction time (6–8 hours).
- Lower energy input.
Direct Amination of Trichlorobenzene
In this route, 1,3,5-trichlorobenzene reacts with 4-aminophenol in dimethyl sulfoxide (DMSO) with catalytic K₂CO₃ at 80°C:
$$
\text{C}6\text{H}3\text{Cl}3 + 3\ \text{HOC}6\text{H}4\text{NH}2 \rightarrow \text{C}6\text{H}3(\text{O}C6\text{H}4\text{NH}2)3 + 3\ \text{HCl}
$$
Challenges:
- Requires strict stoichiometric control (1:3 molar ratio).
- Limited scalability due to side reactions.
Critical Analysis of Methodologies
Yield Optimization
| Method | Yield | Key Limitations |
|---|---|---|
| Two-Step (Cl) | 60–70% | Long reaction times, harsh conditions |
| Two-Step (F) | 75% | Higher cost of p-fluoronitrobenzene |
| Direct Amination | 50–60% | Poor selectivity |
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aniline derivatives
Scientific Research Applications
Chemistry
- Building Blocks for Organic Synthesis : The compound serves as a crucial building block in synthesizing complex organic molecules and polymers. Its ability to undergo nucleophilic aromatic substitution makes it valuable in creating various derivatives.
Biology
- Antimicrobial Activity : Research indicates that 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its interaction with biological targets can modulate pathways involved in cancer progression .
Medicine
- Drug Development : The compound is explored as a precursor for pharmaceutical compounds due to its bioactive properties. It shows promise in developing drugs targeting specific diseases through its mechanism of action involving enzyme interactions .
Industry
- Advanced Materials : In industrial applications, this compound is utilized in producing conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and materials science .
Case Studies
- Antimicrobial Activity Study : A study published in the Journal of Research in Pharmacy demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups .
- Cancer Cell Line Research : Another research article highlighted the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates .
Mechanism of Action
The mechanism of action of 3,3’,3’'-[Benzene-1,3,5-triyltris(oxy)]trianiline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its aniline groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic nature enables it to participate in π-π stacking interactions, which can influence its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physicochemical Properties
Biological Activity
3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with three aniline groups through ether linkages. Its molecular formula is , and it has a molecular weight of approximately 399.45 g/mol . This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential bioactive properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aniline groups facilitate hydrogen bonding with enzyme active sites, potentially modulating enzymatic activity. Additionally, the compound's aromatic nature allows for π-π stacking interactions, enhancing binding affinity to target biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In cell line studies involving breast and prostate cancer cells, the compound demonstrated significant cytotoxic effects. The following table summarizes the results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| LNCaP (Prostate Cancer) | 20 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Antibiotic Research, researchers evaluated the antimicrobial activity of various derivatives of trianiline compounds including this compound. The study highlighted that modifications in substituents significantly influenced the antimicrobial potency. The compound was particularly effective against Gram-positive bacteria due to its structural attributes that enhance membrane penetration .
Study on Anticancer Properties
A comprehensive investigation into the anticancer properties was conducted using human cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also triggered apoptotic pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells post-treatment, indicating apoptosis induction .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid | C27H18O9 | Moderate antimicrobial activity |
| Benzene-1,2-diamine derivative | C24H22N4O2 | High anticancer activity |
| 4-(Anilino)-2-hydroxybenzoic acid | C13H11N2O3 | Weak antimicrobial activity |
This comparative analysis highlights the enhanced biological activities associated with the trianiline structure compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
